Welcome to the BenchChem Online Store!
molecular formula C14H16N2O2 B8369398 Methyl 2-((quinol-4-ylmethyl)amino)propanoate

Methyl 2-((quinol-4-ylmethyl)amino)propanoate

Cat. No. B8369398
M. Wt: 244.29 g/mol
InChI Key: HBHLCUHWRWGSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07354933B2

Procedure details

A mixture of 1.5 g of methyl α-aminoisobutyrate hydrochloride and 1.4 ml of triethylamine in 30 ml of dichloromethane is stirred at 0° C. for 20 minutes. Next, 1 g of magnesium sulfate and 1.5 g of quinoline-4-carbaldehyde are added. Stirring is continued for 15 hours at room temperature and the mixture is then concentrated under reduced pressure. The residue is taken up in 35 ml of methanol and the solution obtained is cooled to 0° C. 0.4 g of sodium borohydride is added portionwise and stirring is continued at room temperature for 15 hours. The precipitate formed is filtered and the filtrate is concentrated under reduced pressure. The residue obtained is purified by recrystallization from diisopropyl ether. 600 mg of the expected product are obtained in the form of a pink oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]([CH3:9])(C)[C:4]([O:6][CH3:7])=[O:5].S([O-])([O-])(=O)=O.[Mg+2].[N:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19]([CH:26]=O)=[CH:18][CH:17]=1.[BH4-].[Na+]>ClCCl.C(N(CC)CC)C>[N:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19]([CH2:26][NH:2][CH:3]([CH3:9])[C:4]([O:6][CH3:7])=[O:5])=[CH:18][CH:17]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.NC(C(=O)OC)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1.4 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
1.5 g
Type
reactant
Smiles
N1=CC=C(C2=CC=CC=C12)C=O
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is stirred at 0° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for 15 hours at room temperature
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 0° C
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued at room temperature for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by recrystallization from diisopropyl ether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1=CC=C(C2=CC=CC=C12)CNC(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 25.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.